molecular formula C14H18O2 B14207683 [(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene CAS No. 656836-63-4

[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene

Cat. No.: B14207683
CAS No.: 656836-63-4
M. Wt: 218.29 g/mol
InChI Key: ZSQQJEOZKDTNIJ-AWEZNQCLSA-N
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Description

[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene is a chemical compound characterized by its unique structure, which includes a benzene ring attached to a hexa-4,5-dien-1-yl group with a methoxymethoxy substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the hexa-4,5-dien-1-yl group and the benzene ring.

    Formation of the Methoxymethoxy Group: The methoxymethoxy group is introduced through a reaction involving methanol and a suitable protecting group.

    Coupling Reaction: The hexa-4,5-dien-1-yl group is then coupled with the benzene ring using a palladium-catalyzed cross-coupling reaction under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include epoxides, ketones, alcohols, and various substituted benzene derivatives.

Scientific Research Applications

[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The hexa-4,5-dien-1-yl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene can be compared with other similar compounds, such as:

    [(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]toluene: Similar structure but with a toluene ring instead of benzene.

    [(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]phenol: Contains a phenol group, which can affect its reactivity and biological activity.

    [(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]aniline:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

656836-63-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C14H18O2/c1-3-7-14(16-12-15-2)11-10-13-8-5-4-6-9-13/h4-9,14H,1,10-12H2,2H3/t14-/m0/s1

InChI Key

ZSQQJEOZKDTNIJ-AWEZNQCLSA-N

Isomeric SMILES

COCO[C@H](CCC1=CC=CC=C1)C=C=C

Canonical SMILES

COCOC(CCC1=CC=CC=C1)C=C=C

Origin of Product

United States

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